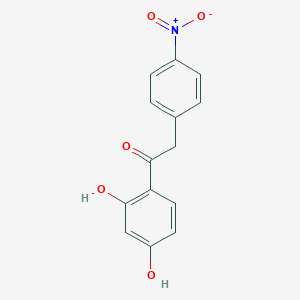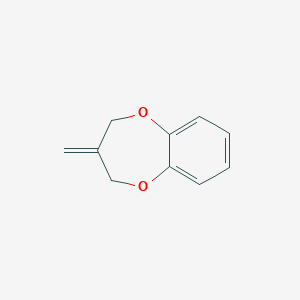
3-Methylene-3,4-dihydro-2H-1,5-benzodioxepine
Vue d'ensemble
Description
3-Methylene-3,4-dihydro-2H-1,5-benzodioxepine, commonly known as MDP2P, is a chemical compound that belongs to the class of organic compounds known as benzodioxepines. It is a colorless liquid that is used in the synthesis of various drugs and pharmaceuticals.
Mécanisme D'action
The mechanism of action of MDP2P is not fully understood. However, it is believed to act as a precursor to the synthesis of various drugs and pharmaceuticals. It is converted to MDMA, MDA, and MDEA, which then act on the central nervous system to produce their effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MDP2P are not well understood. However, it is believed to act on the central nervous system to produce its effects. It is also believed to have some potential therapeutic benefits, although more research is needed in this area.
Avantages Et Limitations Des Expériences En Laboratoire
MDP2P has several advantages for lab experiments, including its high purity and stability. However, it also has some limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis.
Orientations Futures
There are several future directions for the research on MDP2P. One area of research is the development of new synthesis methods that are more efficient and less toxic. Another area of research is the investigation of the potential therapeutic benefits of MDP2P and its derivatives. Finally, more research is needed to understand the mechanism of action of MDP2P and its effects on the central nervous system.
Applications De Recherche Scientifique
MDP2P has been extensively studied for its potential use in the synthesis of various drugs and pharmaceuticals. It has been used in the synthesis of drugs such as MDMA, MDA, and MDEA, which are commonly known as ecstasy.
Propriétés
Numéro CAS |
19560-64-6 |
|---|---|
Nom du produit |
3-Methylene-3,4-dihydro-2H-1,5-benzodioxepine |
Formule moléculaire |
C10H10O2 |
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
3-methylidene-1,5-benzodioxepine |
InChI |
InChI=1S/C10H10O2/c1-8-6-11-9-4-2-3-5-10(9)12-7-8/h2-5H,1,6-7H2 |
Clé InChI |
BXQMNWLHBMJTGG-UHFFFAOYSA-N |
SMILES |
C=C1COC2=CC=CC=C2OC1 |
SMILES canonique |
C=C1COC2=CC=CC=C2OC1 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


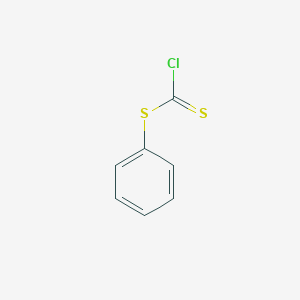

![Methyl (2S)-2-[[(2S)-2,5-bis(decanoylamino)pentanoyl]amino]-4-methylpentanoate](/img/structure/B102124.png)
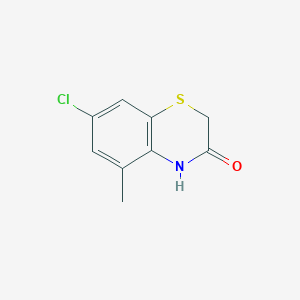
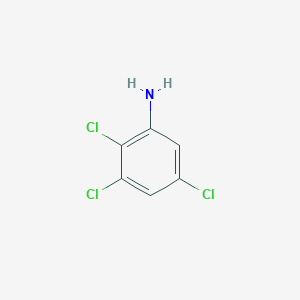
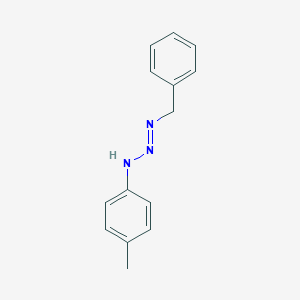

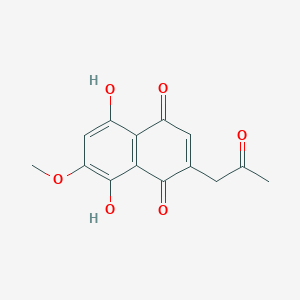
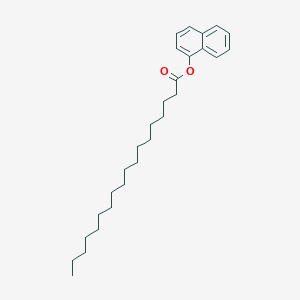


![Benzyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B102143.png)
